N-(4-FLUOROPHENYL)-N'-(1-TETRAHYDRO-2-FURANYLETHYL)UREA
Description
N-(4-FLUOROPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science. The presence of a fluorophenyl group and a tetrahydrofuran moiety in its structure suggests potential biological activity and unique chemical properties.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[1-(oxolan-2-yl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O2/c1-9(12-3-2-8-18-12)15-13(17)16-11-6-4-10(14)5-7-11/h4-7,9,12H,2-3,8H2,1H3,(H2,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMKNVSIFSXTEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-FLUOROPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA typically involves the reaction of 4-fluoroaniline with an isocyanate derivative. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or toluene.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield, purity, and cost-effectiveness, with considerations for environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
N-(4-FLUOROPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding urea derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-FLUOROPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA would depend on its specific biological target. Generally, urea derivatives can interact with enzymes or receptors, modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the tetrahydrofuran moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-Phenyl-N’-(1-tetrahydro-2-furanylethyl)urea: Lacks the fluorine atom, which may result in different biological activity.
N-(4-Chlorophenyl)-N’-(1-tetrahydro-2-furanylethyl)urea: Contains a chlorine atom instead of fluorine, potentially altering its chemical and biological properties.
Uniqueness
N-(4-FLUOROPHENYL)-N’-(1-TETRAHYDRO-2-FURANYLETHYL)UREA is unique due to the presence of the fluorophenyl group, which can significantly impact its reactivity, stability, and biological activity compared to similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
